3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
naphthalen-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-7-6-17-4-1-2-5-18(17)16-19)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-3-10-23-28/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHOQWIVUZGCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the pyrazole and piperazine groups. The final step involves the attachment of the naphthalene-2-carbonyl group to the piperazine moiety. Common reagents used in these reactions include various halogenated intermediates, coupling agents, and catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridazine ring.
Scientific Research Applications
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine/Piperidine Substituents
Analogues with Alternative Aromatic Substituents
Biological Activity
The compound 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule featuring a combination of pyrazole, piperazine, and pyridazine rings. This structure suggests potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 358.44 g/mol. The structure consists of three significant components:
- Pyridazine ring : Known for its role in various pharmacological activities.
- Pyrazole moiety : Associated with anticancer and anti-inflammatory properties.
- Piperazine group : Frequently found in psychoactive drugs and known for its ability to interact with neurotransmitter receptors.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethylpyrazole as a starting material.
- Piperazine Formation : Reaction with naphthalene derivatives to introduce the piperazine moiety.
- Pyridazine Integration : Final coupling reactions to form the complete structure.
Reaction Conditions
The synthesis often requires specific catalysts, solvents, and controlled temperatures to optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing pyrazole and piperazine structures exhibit significant anticancer activity. The mechanism is believed to involve:
- Inhibition of cell proliferation : Targeting specific pathways involved in cancer cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed selective cytotoxicity against various cancer cell lines .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For instance:
- Carbonic anhydrase inhibition : Related to potential applications in treating conditions like glaucoma and edema .
Study 1: Anticancer Activity
A recent study assessed the biological effects of similar compounds on human breast cancer cells (MCF-7). The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against these cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 |
| Compound B | 8.3 | MCF-7 |
| Target Compound | 10.0 | MCF-7 |
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrase IX (CA IX), a target for cancer therapy. The compound demonstrated significant inhibitory activity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent against tumors expressing CA IX.
The biological activity of this compound likely involves:
- Binding to target proteins : Interacting with enzymes or receptors to modulate their activity.
- Alteration of signaling pathways : Affecting pathways related to cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
Core pyridazine formation : Cyclization of hydrazine with dicarbonyl precursors under acidic conditions (e.g., acetic acid) .
Piperazine coupling : Reacting the pyridazine core with naphthalene-2-carbonyl chloride via nucleophilic substitution, often using a base like triethylamine to facilitate bond formation .
Pyrazole introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrazole moiety .
- Characterization : Confirm intermediate structures using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .
Q. What spectroscopic and computational tools are critical for structural elucidation of this compound?
- Key Techniques :
- NMR : Assign aromatic protons (δ 7.0–9.0 ppm) and piperazine/amide protons (δ 3.0–4.5 ppm) to verify regiochemistry .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonamide/pyridazine vibrations .
- Computational : Density Functional Theory (DFT) calculations to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during piperazine coupling?
- Variables to Test :
- Solvent polarity : Compare dichloromethane (low polarity) vs. DMF (high polarity) for solubility and reaction rate .
- Temperature : Lower temperatures (0–5°C) may reduce side reactions during acyl chloride activation .
- Catalysts : Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Purity Assessment : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities; aim for ≥95% purity .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-viral vs. anti-bacterial efficacy)?
- Approaches :
Assay standardization : Re-evaluate activities under uniform conditions (e.g., MIC assays at pH 7.4, 37°C) .
Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing naphthalene with phenyl groups) to isolate pharmacophores .
Target profiling : Use molecular docking (AutoDock Vina) to predict binding affinities for enzymes like HIV protease vs. bacterial topoisomerases .
Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?
- Protocol :
Target selection : Prioritize receptors with known piperazine/pyridazine interactions (e.g., 5-HT₃ serotonin receptors) .
Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories to assess stability (RMSD < 2 Å) .
Free Energy Calculations : Use MM-GBSA to estimate binding energies; correlate with in vitro IC₅₀ values .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in polar vs. non-polar solvents?
- Factors to Investigate :
- Crystallinity : Amorphous forms may exhibit higher solubility in DMSO than crystalline forms .
- Protonation states : Piperazine’s basicity (pKa ~9.5) increases solubility in acidic buffers (e.g., pH 4.0 acetate) .
Experimental Design Considerations
Q. What controls are essential in assessing the compound’s enzymatic inhibition potential?
- Critical Controls :
- Positive controls : Known inhibitors (e.g., captopril for ACE inhibition) to validate assay sensitivity .
- Negative controls : Solvent-only (e.g., DMSO) and enzyme-only samples to rule out solvent interference .
- Replicates : Perform triplicate measurements with statistical analysis (ANOVA, p < 0.05) .
Structural and Functional Insights
Q. How does the naphthalene-2-carbonyl group influence bioactivity compared to other aromatic substituents?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
